molecular formula C15H15BrN4O B2572567 (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2097912-79-1

(2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2572567
CAS RN: 2097912-79-1
M. Wt: 347.216
InChI Key: QNWHXSVOOISNOX-UHFFFAOYSA-N
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Description

(2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. The compound is a member of the class of azetidines, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Scientific Research Applications

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

This compound can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones. A green and practical method for the synthesis of these compounds has been developed using catalytic amounts of molecular iodine under microwave irradiation .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

The compound can be used in the synthesis of new azetidine and oxetane amino acid derivatives. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .

Drug Discovery

1,2,3-Triazoles, such as this compound, have found broad applications in drug discovery. They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Biological Activities of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being an indole derivative, could potentially exhibit these activities.

Antiviral Activity

This compound could potentially have antiviral activity. Pyrazoles, which are similar to this compound, are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Neurotoxic Potentials

This compound could potentially have neurotoxic potentials. A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

properties

IUPAC Name

(2-bromophenyl)-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c16-13-4-2-1-3-12(13)15(21)19-7-11(8-19)20-9-14(17-18-20)10-5-6-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWHXSVOOISNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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